N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine

Catalog No.
S11388806
CAS No.
M.F
C20H20N2O4
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alani...

Product Name

N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine

IUPAC Name

3-[[2-(5-phenylmethoxyindol-1-yl)acetyl]amino]propanoic acid

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C20H20N2O4/c23-19(21-10-8-20(24)25)13-22-11-9-16-12-17(6-7-18(16)22)26-14-15-4-2-1-3-5-15/h1-7,9,11-12H,8,10,13-14H2,(H,21,23)(H,24,25)

InChI Key

WTJQKSYIGKJTHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCCC(=O)O

N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine is a chemical compound characterized by its unique structure that combines an indole moiety with an acetylated beta-alanine. The molecular formula for this compound is C20H20N2O4C_{20}H_{20}N_{2}O_{4}, and it has a molecular weight of approximately 352.4 g/mol. The compound features a benzyloxy group attached to the 5-position of the indole ring, which contributes to its distinct chemical properties and potential biological activities.

Typical of indole derivatives and amino acids. Key reactions include:

  • Acetylation: The presence of the acetyl group allows for further modifications through nucleophilic substitution or acylation reactions.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, the acetyl group may be hydrolyzed, releasing beta-alanine and forming the corresponding indole derivative.
  • Electrophilic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine has shown potential biological activities, particularly in the context of enzyme inhibition. For instance, its structural similarity to other indole derivatives suggests possible interactions with various biological targets, including:

  • Aldose Reductase Inhibition: Compounds structurally related to N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine have been studied for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications .
  • PPAR Ligand Activity: Similar compounds have demonstrated activity as ligands for peroxisome proliferator-activated receptors, which play a role in glucose and lipid metabolism .

The synthesis of N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available indole derivatives and beta-alanine.
  • Acetylation Reaction: The indole derivative is reacted with an acetylating agent (e.g., acetic anhydride) to introduce the acetyl group.
  • Formation of Beta-Alanine Derivative: The resulting product is then coupled with beta-alanine using standard peptide coupling techniques, such as the use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting metabolic disorders or diabetes.
  • Research: It can be used in studies investigating enzyme inhibition mechanisms or receptor-ligand interactions.

Interaction studies involving N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine have focused on its binding affinity and selectivity towards specific enzymes and receptors. Molecular docking simulations are often employed to predict how this compound interacts with biological targets, providing insights into its potential efficacy as a therapeutic agent.

Several compounds share structural similarities with N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine. These include:

Compound NameStructureUnique Features
5-(Benzyloxy)-1H-indoleIndole-basedKnown for aldose reductase inhibition .
N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-L-alanineIndole derivativeVariation at the 6-position; different biological activity profile .
5-(Benzyloxy)-1H-indol-3-acetic acidIndole derivativeExhibits PPAR ligand activity; potential use in diabetes treatment .

Uniqueness

N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine is unique due to its specific combination of an indole structure with an acetylated beta-alanine moiety, which may confer distinct pharmacological properties not present in other similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

352.14230712 g/mol

Monoisotopic Mass

352.14230712 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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